4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- is a compound that features a morpholine ring and an imidazole ring. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- typically involves the formation of the imidazole ring followed by the attachment of the morpholine and propanol groups. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions, altering its electronic properties.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the morpholine ring could introduce various functional groups.
Scientific Research Applications
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used for treating infections.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.
Uniqueness
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- is unique due to the combination of the morpholine and imidazole rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
82204-64-6 |
---|---|
Molecular Formula |
C11H18N4O4 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
4-morpholin-4-yl-1-(2-nitroimidazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C11H18N4O4/c16-10(1-3-13-5-7-19-8-6-13)9-14-4-2-12-11(14)15(17)18/h2,4,10,16H,1,3,5-9H2 |
InChI Key |
LMLOFEUGYFTSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(CN2C=CN=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.